

Application Notes and Protocols for Studying Integrin-Mediated Signaling Using SB-267268

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Compound of Interest

Compound Name: SB-267268

Cat. No.: B1680821

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Introduction

SB-267268 is a potent and selective non-peptidic antagonist of $\alpha\beta3$ and $\alpha\beta5$ integrins. These integrins play a crucial role in a variety of physiological and pathological processes, including cell adhesion, migration, proliferation, and angiogenesis. By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, such as vitronectin, **SB-267268** serves as a valuable tool for investigating the downstream signaling pathways regulated by $\alpha\beta3$ and $\alpha\beta5$ integrins. These application notes provide detailed protocols for utilizing **SB-267268** in key in vitro assays to study its effects on integrin-mediated cellular functions.

Mechanism of Action

SB-267268 competitively inhibits the binding of RGD (arginine-glycine-aspartic acid)-containing ligands to $\alpha\beta3$ and $\alpha\beta5$ integrins. This blockade disrupts the crucial linkage between the extracellular matrix and the intracellular cytoskeleton, thereby inhibiting downstream signaling cascades that are dependent on integrin activation. This includes the modulation of focal adhesion kinase (FAK) and Src kinase, which are central to cell motility, survival, and proliferation signals.

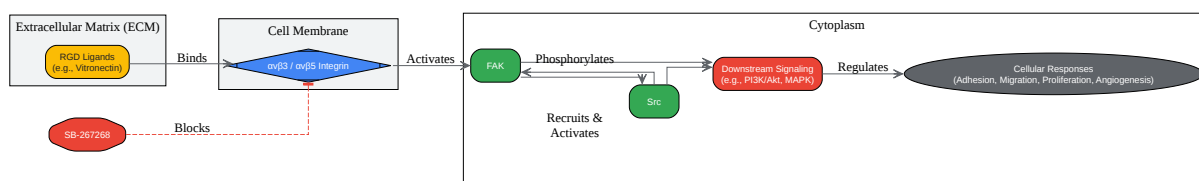
Data Presentation

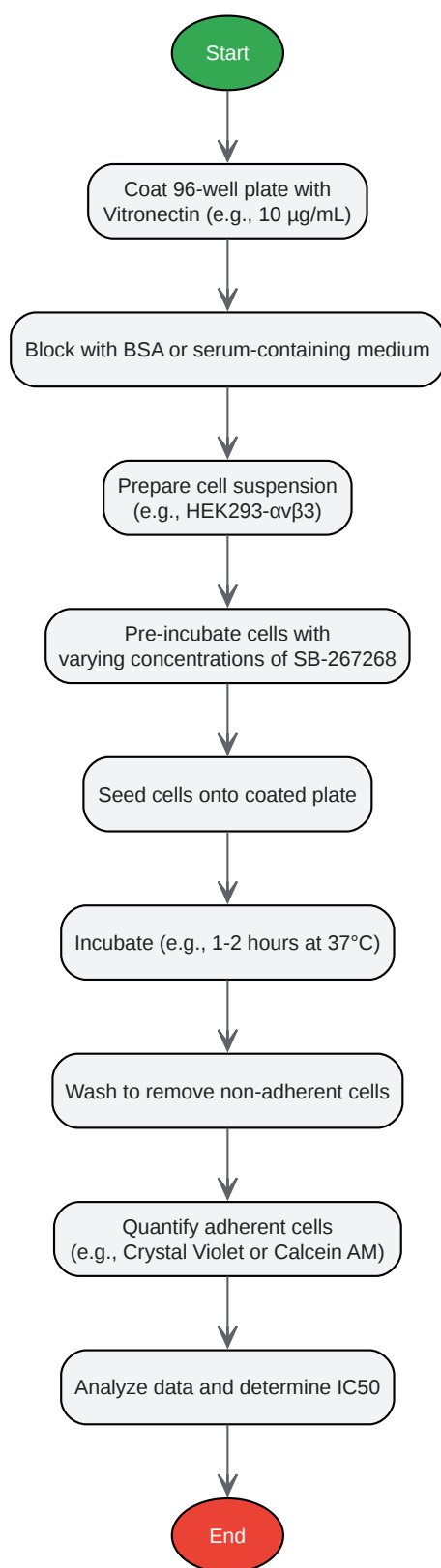
Quantitative Data for SB-267268

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of **SB-267268** for various integrins and in different functional assays.^{[1][2]}

Target	Species	Assay Type	Value (nM)
$\alpha\text{v}\beta\text{3}$	Human	Ki	0.9
Monkey	Ki	0.5	
Human	IC50	0.68	
Mouse	IC50	0.29	
$\alpha\text{v}\beta\text{5}$	Human	Ki	0.7
$\alpha\text{v}\beta\text{6}$	Human, Mouse, Rat	Inhibition	>1000-fold less potent than for $\alpha\text{v}\beta\text{3}/\alpha\text{v}\beta\text{5}$
Cell Adhesion	Human ($\alpha\text{v}\beta\text{3}$ -transfected HEK293)	IC50	12
Cell Migration	Human (Aortic Smooth Muscle Cells)	IC50	12.3
Rat (Aortic Smooth Muscle Cells)	IC50	3.6	

Mandatory Visualizations





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References

- 1. researchgate.net [researchgate.net]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
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